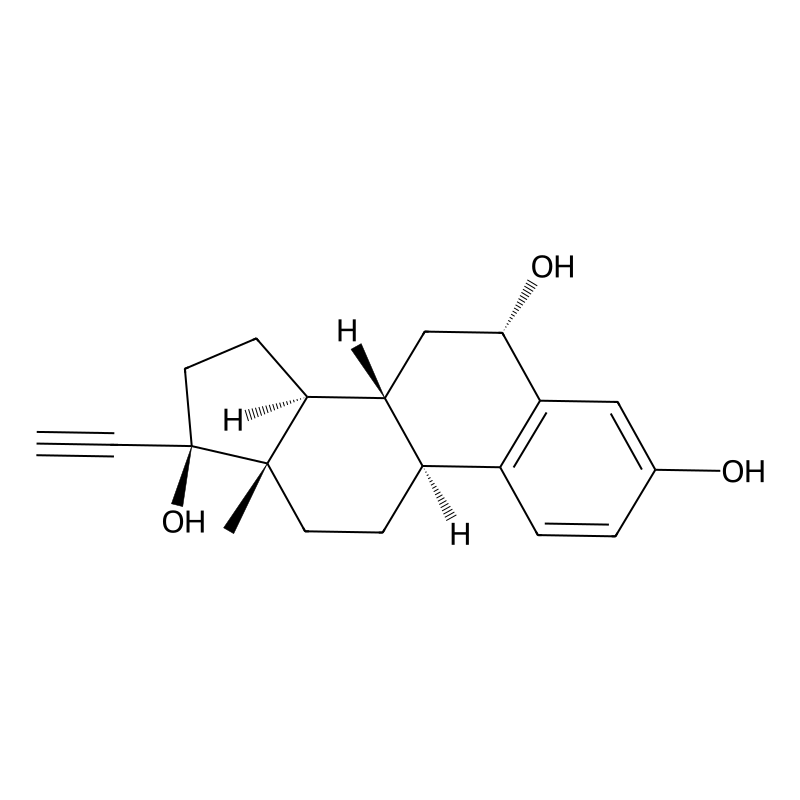

6alpha-Hydroxy-ethinylestradiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Analytical Tool for Pharmaceutical Quality Control:

6alpha-Hydroxy-Ethinylestradiol (6α-OHE) is primarily used in scientific research as a pharmaceutical analytical impurity (PAI) []. PAIs are well-defined chemical compounds that can potentially form during the manufacturing, storage, or degradation of a drug substance. They are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products [].

6α-OHE specifically serves as a reference standard for detecting, identifying, and quantifying impurities in ethinylestradiol (EE), a synthetic estrogen widely used in oral contraceptive pills and hormone replacement therapy [, ]. By comparing the properties of 6α-OHE with unknown impurities found in EE samples, researchers can determine the presence and potential risks associated with these impurities [].

Investigation of Estrogen Metabolism:

6α-OHE can also be employed in research to study the metabolism of estrogens in the human body. Estrogens are a group of hormones that play a vital role in various physiological processes, including sexual development and reproduction []. When ingested, EE undergoes various metabolic transformations in the body, and 6α-OHE is one of the potential metabolites formed [].

By studying the formation and presence of 6α-OHE in biological samples, researchers can gain insights into the metabolic pathways involved in EE breakdown and its potential impact on human health []. This information can be valuable for understanding the efficacy and safety profile of EE-containing medications.

Research on Estrogen Receptor Interactions:

While not its primary function, 6α-OHE may also be used in some scientific research to investigate its interactions with estrogen receptors (ERs). ERs are proteins located in various tissues throughout the body that bind to estrogens, triggering various cellular responses [].

6alpha-Hydroxy-ethinylestradiol is a hydroxylated derivative of ethinylestradiol, a synthetic estrogen commonly used in hormonal contraceptives. Its chemical formula is C20H24O3, and it is classified as a steroid hormone. The structural modification at the 6-alpha position enhances its biological activity and metabolic stability compared to its parent compound, ethinylestradiol .

There is no current information available on the specific mechanism of action of 6α-OHE.

- As a metabolite of ethinylestradiol, 6α-OHE might share some of its safety concerns. Ethinylestradiol is known to have potential side effects like blood clots and increased risk of certain cancers [].

- However, the specific hazards of 6α-OHE are unknown and require further investigation.

Limitations and Future Research

- Research on 6α-OHE is limited. More studies are needed to understand its formation, metabolism, potential biological effects, and safety profile.

6alpha-Hydroxy-ethinylestradiol undergoes various metabolic transformations in the body, primarily through hydroxylation and conjugation reactions. Key reactions include:

- Hydroxylation: The compound can be further hydroxylated at positions 2, 4, 7, and 16 by cytochrome P450 enzymes, leading to a range of metabolites with differing biological activities .

- Conjugation: It can be glucuronidated by UDP-glucuronosyltransferases and sulfated by sulfotransferases, which facilitate its excretion .

These reactions are crucial for determining the pharmacokinetics of the compound and its metabolites.

6alpha-Hydroxy-ethinylestradiol exhibits significant estrogenic activity. It binds to estrogen receptors, influencing gene expression related to reproductive functions. Its potency and efficacy are comparable to ethinylestradiol but may vary depending on the specific receptor subtype engaged. The compound has been studied for its potential effects on endometrial tissue and its role in regulating luteinizing hormone levels .

The synthesis of 6alpha-Hydroxy-ethinylestradiol typically involves the following steps:

- Starting Material: Ethinylestradiol serves as the precursor.

- Hydroxylation Reaction: Using reagents such as hydrogen peroxide or peracids under acidic or basic conditions can introduce the hydroxyl group at the 6-alpha position.

- Purification: The crude product is purified using chromatographic techniques to isolate 6alpha-Hydroxy-ethinylestradiol from other byproducts.

This method allows for the selective introduction of functional groups while minimizing side reactions.

6alpha-Hydroxy-ethinylestradiol has several applications:

- Pharmaceutical Research: It serves as a reference compound in studies investigating estrogenic activity and metabolism.

- Environmental Studies: The compound is also analyzed in environmental samples to assess the impact of synthetic estrogens on aquatic ecosystems due to their endocrine-disrupting properties .

Studies have shown that 6alpha-Hydroxy-ethinylestradiol interacts with various metabolic enzymes, notably cytochrome P450 isoforms. These interactions can influence the metabolism of other drugs and hormones, leading to altered pharmacokinetics and potential drug-drug interactions. Understanding these interactions is vital for predicting therapeutic outcomes and side effects in clinical settings .

Several compounds share structural similarities with 6alpha-Hydroxy-ethinylestradiol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Modification | Biological Activity | Unique Features |

|---|---|---|---|

| Ethinylestradiol | None | High estrogenic potency | Widely used in contraceptives |

| 6Beta-Hydroxy-ethinylestradiol | Hydroxyl group at position 6-beta | Moderate estrogenic activity | Different receptor affinity |

| Estradiol | Hydroxyl groups at positions 17 and 3 | High estrogenic potency | Naturally occurring hormone |

| Estrone | Ketone group at position 17 | Moderate estrogenic activity | Precursor to estradiol |

| 17Alpha-ethinylestradiol | Ethynyl group at position 17 | High estrogenic potency | Used in hormonal therapies |

6alpha-Hydroxy-ethinylestradiol stands out due to its specific hydroxylation pattern, which enhances its metabolic stability while maintaining significant biological activity.

Cytochrome P450 3A4 represents the most abundant and versatile cytochrome P450 isoform in human liver, demonstrating remarkable substrate promiscuity and the capacity to metabolize approximately 50% of all clinically administered drugs [24]. The enzyme exhibits exceptional regioselectivity in steroid hydroxylation reactions, with 6α-hydroxylation representing a characteristic metabolic pathway for ethinylestradiol [3] [19].

The isoform specificity of cytochrome P450 3A4 in 6α-hydroxylation stems from its unique active site architecture, which features a large and flexible binding pocket capable of accommodating structurally diverse substrates [24]. The enzyme demonstrates considerable regioselectivity and stereoselectivity in product formation, with the hydroxylation process not necessarily dominated by the thermodynamic ease of carbon-hydrogen bond breaking [28]. Studies utilizing recombinant human cytochrome P450 isoforms have confirmed that cytochrome P450 3A4, along with cytochrome P450 2C9, serves as a major contributing enzyme in ethinylestradiol oxidative metabolism, with cytochrome P450 3A4 showing the highest catalytic efficiency among the tested isoforms [3].

The mechanistic basis for 6α-hydroxylation selectivity involves the stereospecific abstraction of hydrogen atoms from the substrate. Research using isotopically labeled testosterone substrates has demonstrated that cytochrome P450 3A4 exclusively removes the 6β-hydrogen rather than the 6α-hydrogen, indicating that the enzyme abstracts hydrogen and rebounds oxygen only at the β face of the steroid molecule [28]. This stereochemical preference extends to ethinylestradiol metabolism, where the enzyme demonstrates remarkable control over the course of steroid hydroxylation through its specific active site geometry and substrate orientation mechanisms.

The active site of cytochrome P450 3A4 contains critical structural elements that facilitate 6α-hydroxylation reactions. The enzyme's binding pocket exhibits a shorter and more horizontal configuration compared to other cytochrome P450 3A isoforms, with specific amino acid residues creating an optimal environment for steroid substrate binding and subsequent hydroxylation [14]. The presence of hydrophobic clusters and polar regions within the active site enables the enzyme to achieve precise substrate positioning required for regioselective hydroxylation at the 6α position.

Kinetic Parameters of Microsomal Oxygenase Systems

The kinetic characterization of microsomal oxygenase systems involved in 6α-hydroxy-ethinylestradiol formation reveals complex enzymatic mechanisms with distinct Michaelis-Menten parameters. Studies of cytochrome P450 3A4-mediated hydroxylation reactions demonstrate characteristic kinetic patterns that vary significantly depending on substrate concentration and experimental conditions [12] [21].

| Kinetic Parameter | Value Range | Substrate | Reference Conditions |

|---|---|---|---|

| Km (μM) | 89-148 | Steroid hydroxylation | Recombinant cytochrome P450 3A4 [21] |

| Vmax (pmol/min/pmol P450) | 15.2-27 | Cortisol/Cortisone 6β-hydroxylation | Expressed enzyme systems [21] |

| Intrinsic Clearance (mL/min/nmol) | 0.17-0.18 | Steroid substrates | Human liver microsomes [21] |

| Catalytic Efficiency | Variable | Ethinylestradiol 2-hydroxylation | Multiple isoforms [3] |

Research examining the kinetic parameters of ethinylestradiol metabolism by human liver microsomes has revealed substantial inter-individual variability in enzymatic activity [8]. The apparent Km values for ethinylestradiol hydroxylation typically range from 0.04 to 1.7 millimolar, with corresponding Vmax values between 0.21 to 1.0 nanomoles metabolite per nanomole cytochrome P450 3A4 per minute [12]. These kinetic parameters demonstrate the high-affinity nature of the enzyme-substrate interaction and the efficient turnover capacity of the microsomal oxygenase system.

The intrinsic clearance values, calculated as the ratio of Vmax to Km, provide critical insights into the overall metabolic efficiency of 6α-hydroxylation reactions. For steroid hydroxylation reactions mediated by cytochrome P450 3A4, intrinsic clearance values typically range from 0.17 to 0.18 milliliters per minute per nanomole of cytochrome P450, indicating robust metabolic capacity [21]. The kinetic analysis reveals that microsomal oxygenase systems exhibit single-enzyme Michaelis-Menten kinetics for most hydroxylation reactions, though some substrates may display biphasic kinetics under specific conditions [12].

Temperature dependence studies of microsomal oxygenase systems demonstrate that enzymatic activity increases with temperature up to optimal ranges, beyond which thermal denaturation affects catalytic efficiency [4]. The activation energy for 6α-hydroxylation reactions typically falls within physiologically relevant ranges, ensuring efficient metabolism under normal body temperature conditions.

Role of Cytochrome b5 in Electron Transfer Mechanisms

Cytochrome b5 plays a fundamental role in the electron transfer mechanisms supporting cytochrome P450 3A4-mediated 6α-hydroxylation reactions [30] [31]. The protein functions as a critical electron carrier within the microsomal electron transport chain, facilitating the transfer of electrons from nicotinamide adenine dinucleotide phosphate through cytochrome P450 reductase to cytochrome P450 enzymes [10] [33].

The electron transfer mechanism involves a sophisticated multi-protein complex where cytochrome b5 enhances the reduction of cytochrome P450 3A4 by nicotinamide adenine dinucleotide phosphate-cytochrome P450 reductase without directly transferring electrons to the cytochrome P450 enzyme [30]. Studies using purified protein systems have demonstrated that cytochrome b5 facilitates cytochrome P450 3A4-catalyzed oxidations by forming complexes with cytochrome P450 3A4 and enhancing its reduction kinetics, with electron transfer rates increasing from less than 2 per minute to approximately 700 per minute in the presence of cytochrome b5 [30].

The structural basis for cytochrome b5 enhancement involves specific protein-protein interactions between cytochrome b5 and cytochrome P450 3A4. Nuclear magnetic resonance studies have identified key interaction surfaces on cytochrome b5, including residues Glu-42, Glu-48, Glu-49, Asp-58, Asp-61, and Asp-65, which form critical contact points with cytochrome P450 3A4 [31]. These interactions create a stable protein complex that optimizes electron transfer efficiency and enhances the overall catalytic activity of the hydroxylation system.

The cytochrome b5 reductase system provides electrons to cytochrome b5 through a flavoprotein-mediated mechanism involving reduced nicotinamide adenine dinucleotide as the primary electron donor [10]. The electron transfer pathway follows a sequential mechanism: nicotinamide adenine dinucleotide → cytochrome b5 reductase → cytochrome b5 → cytochrome P450 3A4, with each step carefully regulated by protein conformation changes and redox potential differences [35].

Kinetic analysis of the cytochrome b5-enhanced electron transfer system reveals that the presence of cytochrome b5 dramatically improves the efficiency of cytochrome P450 3A4 reduction, with rate constants for electron transfer increasing by several orders of magnitude [30]. The enhancement effect is substrate-dependent, with some cytochrome P450 3A4 reactions showing greater stimulation than others, suggesting that cytochrome b5 interactions are influenced by the specific substrate-enzyme complex formation [31].

Genetic Polymorphisms Impacting Metabolic Clearance

Genetic polymorphisms in cytochrome P450 3A4 significantly influence the metabolic clearance of 6α-hydroxy-ethinylestradiol and related compounds through alterations in enzyme expression, stability, and catalytic activity [14] [16] [17]. These genetic variations contribute substantially to inter-individual differences in drug metabolism and therapeutic response, with important implications for personalized medicine approaches.

The most clinically significant polymorphism affecting cytochrome P450 3A4 expression is the intron 6 single nucleotide polymorphism rs35599367, which demonstrates marked effects on both messenger ribonucleic acid expression and enzyme activity [16]. This polymorphism results in 1.7-fold differences in messenger ribonucleic acid levels and 2.5-fold differences in enzyme activity between wild-type and variant carriers, representing one of the most substantial genetic effects on cytochrome P450 3A4 function documented to date [16].

| Polymorphism | Allele Frequency | Functional Impact | Clinical Significance |

|---|---|---|---|

| rs35599367 (Intron 6) | 5-7% (Caucasian) | 1.7-fold ↓ mRNA, 2.5-fold ↓ activity | Significant dose adjustment requirements [16] |

| Cytochrome P450 3A4*22 | Variable | Reduced enzyme activity | Altered drug clearance [14] |

| Cytochrome P450 3A4*8 | Population-specific | Decreased activity | Increased drug exposure [14] |

| Cytochrome P450 3A4*18A | Rare | Increased activity | Reduced drug efficacy [14] |

Clinical studies examining the functional consequences of cytochrome P450 3A4 polymorphisms have demonstrated significant effects on drug metabolism in vivo. Patients carrying the intron 6 polymorphism require substantially lower doses of cytochrome P450 3A4-metabolized medications, with dose reductions ranging from 0.2 to 0.6-fold compared to wild-type individuals [16]. This finding has direct implications for ethinylestradiol metabolism, as carriers of variant alleles may experience altered clearance rates and require adjusted therapeutic regimens.

The molecular mechanisms underlying polymorphism-induced changes in cytochrome P450 3A4 function involve multiple levels of gene regulation, including transcriptional control, messenger ribonucleic acid processing, and protein stability [14]. Single nucleotide polymorphisms can affect transcription factor binding sites, splice site recognition, and protein folding, leading to quantitative and qualitative changes in enzyme function [16]. Some polymorphisms result in complete loss of catalytic activity, while others produce enzymes with altered kinetic parameters or substrate specificity [17].

Population genetics studies reveal significant ethnic differences in cytochrome P450 3A4 polymorphism frequencies, with important implications for global drug therapy optimization [14]. The distribution of functional variants varies substantially between populations, necessitating population-specific approaches to pharmacogenetic testing and dose optimization for medications metabolized by cytochrome P450 3A4 [15]. These findings emphasize the critical importance of considering genetic background when predicting individual responses to ethinylestradiol and related compounds.

XLogP3

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard